1,8-Dimethyldibenzothiophene
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Overview
Description
1,8-Dimethyldibenzothiophene is an organosulfur compound that consists of two benzene rings fused to a central thiophene ring, with methyl groups attached at the 1 and 8 positions. This compound is a derivative of dibenzothiophene and is known for its significance in petroleum geochemistry and environmental studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Dimethyldibenzothiophene can be synthesized through various methods, including the reaction of biphenyl with sulfur dichloride in the presence of aluminum chloride . Another method involves the thermal simulation of 3,3’-dimethylbiphenyl and sulfur in closed gold tubes at high temperatures and pressures .
Industrial Production Methods
In industrial settings, the production of this compound often involves hydrodesulfurization (HDS) processes, where sulfur compounds are removed from petroleum fractions using catalysts such as Ni-Mo-Mo supported by Al2O3-CeO2 materials .
Chemical Reactions Analysis
Types of Reactions
1,8-Dimethyldibenzothiophene undergoes various chemical reactions, including:
Reduction: Reduction with lithium results in the scission of one C-S bond.
Substitution: It undergoes aromatic substitution reactions, particularly at the para position to the sulfide.
Common Reagents and Conditions
Oxidation: Molecular oxygen, Anderson-type catalysts, and solvents like acetonitrile.
Reduction: Lithium and other reducing agents.
Substitution: Various electrophiles and nucleophiles under suitable conditions.
Major Products Formed
Oxidation: Sulfones.
Reduction: Partially reduced thiophenes.
Substitution: Substituted dibenzothiophenes.
Scientific Research Applications
1,8-Dimethyldibenzothiophene has several scientific research applications:
Petroleum Geochemistry: It serves as a molecular marker for determining the origin, depositional environments, and thermal maturity of crude oils and source rocks.
Environmental Studies: Used in studies related to the desulfurization of fuels and the removal of sulfur compounds from petroleum products.
Catalysis: Employed in the development and testing of new catalysts for hydrodesulfurization processes.
Mechanism of Action
The mechanism of action of 1,8-Dimethyldibenzothiophene in hydrodesulfurization involves the cleavage of C-S bonds facilitated by catalysts such as Ni-Mo-Mo supported by Al2O3-CeO2 materials . The regioselectivity of thiophene formation is influenced by temperature and pressure, similar to natural geological processes .
Comparison with Similar Compounds
Similar Compounds
Dibenzothiophene: The parent compound, consisting of two benzene rings fused to a central thiophene ring.
4,6-Dimethyldibenzothiophene: A disubstituted derivative with methyl groups at the 4 and 6 positions.
2,8-Dimethyldibenzothiophene: Another isomer with methyl groups at the 2 and 8 positions.
Uniqueness
1,8-Dimethyldibenzothiophene is unique due to its specific substitution pattern, which influences its chemical reactivity and applications in geochemical and environmental studies. Its regioselectivity in reactions and its role as a molecular marker in petroleum geochemistry distinguish it from other similar compounds .
Properties
CAS No. |
31317-42-7 |
---|---|
Molecular Formula |
C14H12S |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
1,8-dimethyldibenzothiophene |
InChI |
InChI=1S/C14H12S/c1-9-6-7-12-11(8-9)14-10(2)4-3-5-13(14)15-12/h3-8H,1-2H3 |
InChI Key |
KMPJENUWHPZRGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=CC=CC(=C32)C |
Origin of Product |
United States |
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